
1-(2-naphthylmethyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-naphthylmethyl)-3-piperidinol, also known as NAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. NAP is a derivative of the naturally occurring alkaloid, yohimbine, and has been studied for its ability to modulate neurotransmitter systems in the brain.
Mechanism of Action
The exact mechanism of action of 1-(2-naphthylmethyl)-3-piperidinol is not fully understood, but it is believed to act on multiple neurotransmitter systems in the brain. This compound has been shown to modulate the activity of dopamine, serotonin, and norepinephrine, which are all involved in regulating mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons. This compound has also been shown to reduce inflammation in the brain and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One advantage of studying 1-(2-naphthylmethyl)-3-piperidinol in the lab is that it has been shown to be relatively safe and well-tolerated in animal models. However, one limitation is that the exact dosing and administration protocols for this compound have not been fully established, which can make it difficult to compare results across studies.
Future Directions
There are several potential future directions for research on 1-(2-naphthylmethyl)-3-piperidinol. One area of interest is exploring its potential as a treatment for depression and anxiety disorders. This compound has also been studied for its potential to improve cognitive function in aging populations. Finally, there is interest in exploring the potential of this compound as a treatment for substance use disorders.
Synthesis Methods
1-(2-naphthylmethyl)-3-piperidinol can be synthesized through a multi-step process starting with the reaction of 2-naphthol with epichlorohydrin to form 2-(2-naphthylmethoxy)propanol. This intermediate is then reacted with piperidine in the presence of an acid catalyst to yield this compound.
Scientific Research Applications
1-(2-naphthylmethyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential to treat drug addiction and alcoholism.
properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16-6-3-9-17(12-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16,18H,3,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBHRWWALSUHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5000798.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5000800.png)
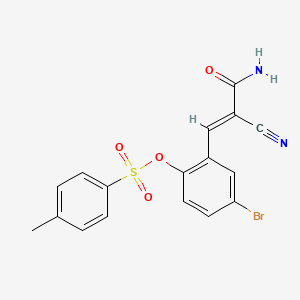
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5000822.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4,8-dimethyl-2(1H)-quinolinone](/img/structure/B5000834.png)

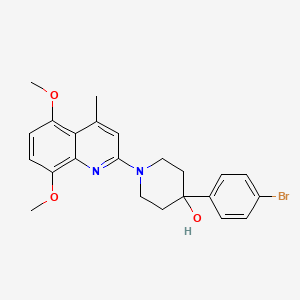
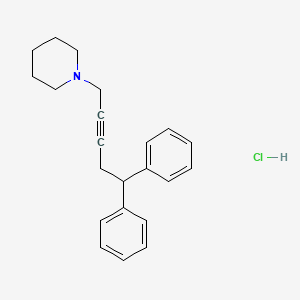
![N-cyclohexyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5000869.png)
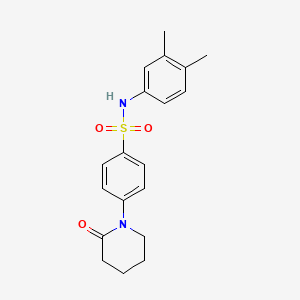
![1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5000894.png)

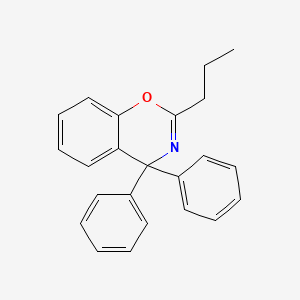
![3-(4-methylphenyl)-N-{2-[3-(methylthio)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5000920.png)